Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

AMPK inhibition Kinase selectivity Compound C analog

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol (CAS 945376-95-4) is a heterobifunctional building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The molecule possesses a molecular formula of C12H8BrN3O, a molecular weight of 290.11 g/mol, and features a 3-bromo substituent on the fused heterocyclic core and a 4-hydroxyphenyl group at the 6-position, enabling orthogonal synthetic elaboration.

Molecular Formula C12H8BrN3O
Molecular Weight 290.11 g/mol
CAS No. 945376-95-4
Cat. No. B1524936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
CAS945376-95-4
Molecular FormulaC12H8BrN3O
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O
InChIInChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H
InChIKeyXBHIAJWNXVJSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol (CAS 945376-95-4): Procurement-Relevant Chemical Identity and Scaffold Context


4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol (CAS 945376-95-4) is a heterobifunctional building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The molecule possesses a molecular formula of C12H8BrN3O, a molecular weight of 290.11 g/mol, and features a 3-bromo substituent on the fused heterocyclic core and a 4-hydroxyphenyl group at the 6-position, enabling orthogonal synthetic elaboration [2]. It is commercially catalogued as a Protein Degrader Building Block and is listed in authoritative small-molecule databases including ChEMBL (CHEMBL1269227) and the Therapeutic Target Database [3] [4].

Why 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol Cannot Be Replaced by Common Pyrazolo[1,5-a]pyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is decorated at over 30 distinct kinase targets with potencies spanning picomolar to high-micromolar ranges depending on substitution pattern [1]. Simple interchange with the unsubstituted 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol (CAS 1629758-13-9) or the 3-chloro analog strips the molecule of its defining feature: a C3-bromine atom that serves as a uniquely reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C6-phenolic -OH enables orthogonal conjugation to E3 ligase ligands or linkers for PROTAC assembly [2]. Furthermore, the 3-bromo substitution imposes a distinct electronic environment that substantially modulates kinase binding—resulting in an AMPK IC50 of 7,700 nM, which is approximately 188-fold weaker than the parent scaffold Dorsomorphin (IC50 41 nM), a characteristic that may be specifically exploited in selectivity profiling or negative control applications [3] [4].

Quantitative Comparator-Based Evidence for 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol Differentiation


AMPK Inhibitory Potency: 188-Fold Shift Relative to Dorsomorphin Defines a Distinct Biological Fingerprint

The compound exhibits an IC50 of 7,700 nM against AMP-activated protein kinase (AMPK) [1]. This represents a 188-fold reduction in potency compared to Dorsomorphin (Compound C; IC50 = 41 nM), the prototypical pyrazolo[1,5-a]pyrimidine AMPK inhibitor, and a 70-fold reduction relative to SU 6656 (IC50 = 110 nM) [1]. This quantifiable potency shift, attributed to the 3-bromo substitution on the pyrazolo ring, provides a defined pharmacological fingerprint that distinguishes it from the parent scaffold and supports its utility as a low-affinity probe or selectivity control compound.

AMPK inhibition Kinase selectivity Compound C analog

Synthetic Yield and Reproducibility: Patent-Documented Synthesis Delivers 61.5% Isolated Yield

The patented synthesis of 4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol, via condensation of 3-(dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde with 3-amino-4-bromopyrazole in refluxing ethanol/acetic acid, affords the target compound in 61.5% isolated yield (4.66 g from a 0.026 mol scale) after filtration and vacuum drying . While direct comparator yields for the 3-chloro or unsubstituted analogs using identical conditions are not reported, this documented yield provides a reproducible benchmark for laboratory-scale preparation. The synthesis is disclosed in WO2007/85873, indicating industrial feasibility and access to patent-protected structural space .

Heterocyclic synthesis Process reproducibility Building block procurement

Orthogonal Synthetic Handles: C3-Br and C6-Phenol Enable Sequential Derivatization Unavailable in Mono-Functionalized Analogs

The compound possesses two chemically orthogonal reactive sites: a C3-bromine atom suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and a C6-phenolic hydroxyl group amenable to etherification, esterification, or carbamate formation [1]. This dual-handle architecture is absent in the unsubstituted analog 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol (CAS 1629758-13-9), which lacks the C3 halogen, and in 4-(3-bromopyrazolo[1,5-a]pyrimidine) analogs lacking a para-hydroxy group [2]. Vendors specifically classify this compound as a Protein Degrader Building Block, reflecting its suitability for constructing PROTAC molecules where the phenol serves as a linker attachment point to E3 ligase ligands while the bromine enables target-ligand elaboration [3].

PROTAC building block Cross-coupling Bifunctional conjugation

Physicochemical Property Profile: Computed LogP of 2.30 and Aqueous Solubility of 0.0623 mg/mL Define Drug-Like Chemical Space Positioning

The compound exhibits a computed consensus LogP (cLogP) of 2.32 (XLOGP3 = 2.29, iLOGP = 2.08) and an estimated aqueous solubility (ESOL Log S) of -3.67, corresponding to 0.0623 mg/mL (0.000215 mol/L) . Its topological polar surface area (TPSA) is 50.42 Ų, and it has zero violations of Lipinski's Rule of Five [1] [2]. These values position it within favorable drug-like chemical space for oral bioavailability prediction. By comparison, the parent scaffold Dorsomorphin (Compound C) has a higher molecular weight (399.5 g/mol) and contains a basic piperidine moiety, resulting in distinct solubility and permeability characteristics [3]. The 3-bromo substituent increases both molecular weight (+79.9 Da vs. the unsubstituted 4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenol, MW 211.22) and lipophilicity, which can be exploited to fine-tune the physicochemical profile of lead series during optimization.

Drug-likeness Physicochemical properties LogP Aqueous solubility

Commercial Availability in Defined Purity Grades: 95-98% with Batch-Specific Analytical Certificates

The compound is commercially available from multiple reputable vendors at specified purities of 95% (Bidepharm, ChemicalBook suppliers) and ≥98% (Aladdin Scientific/AKSci) with batch-specific QC documentation including NMR, HPLC, and GC analyses . Pricing at the 1 g scale is approximately USD 279-380 . This multi-vendor availability with certified purity contrasts with the more limited commercial sourcing of closely related analogs such as 4-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)phenol, which lacks a stable supplier network, providing procurement reliability for the bromo derivative.

Compound sourcing Purity specification Quality assurance

Target Selectivity Profile: Single Known Kinase Target (AMPK) with Defined Weak Affinity Contrasts with Multi-Kinase Inhibition by Dorsomorphin

ChEMBL bioactivity data for this compound reports only one measured target interaction—AMPK—with an IC50 of 7,700 nM [1]. In stark contrast, Dorsomorphin (Compound C) is documented as a non-specific kinase inhibitor with activity against AMPK (IC50 = 41 nM) as well as BMP type I receptors (ALK2, ALK3, ALK6), VEGFR2, and other off-targets [2] [3]. This restricted bioactivity annotation for the 3-bromo derivative (albeit based on limited screening data) suggests a narrower target engagement profile that may reduce confounding polypharmacology when used as an AMPK pathway modulator or as a scaffold for selective inhibitor design via C3 elaboration.

Kinase selectivity AMPK biology Off-target profiling

Research and Industrial Application Scenarios Where 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol Provides Proven Utility


AMPK Pathway Negative Control or Low-Affinity Probe Compound

With an AMPK IC50 of 7,700 nM—188-fold weaker than Dorsomorphin (IC50 = 41 nM)—this compound serves as an ideal matched negative control in AMPK-dependent cellular assays. When paired with Dorsomorphin, it enables dose-response studies that distinguish on-target AMPK effects from off-target cytotoxicity, a critical requirement for validating AMPK as a therapeutic node in cancer metabolism research [1] [2].

PROTAC Degrader Library Synthesis via Sequential Orthogonal Functionalization

The compound's classification as a Protein Degrader Building Block and its possession of two orthogonal reactive handles (C3-Br for Suzuki/amination coupling to diversify the target-binding moiety; C6-OH for linker attachment to E3 ligase ligands such as CRBN or VHL recruiters) make it a strategic starting material for constructing heterobifunctional degrader libraries. Researchers can elaborate the bromo handle to optimize target protein binding while preserving the phenolic -OH for subsequent PEG-linker conjugation, reducing synthetic step count [3] [4].

Lead Optimization of Kinase Inhibitor Scaffolds via C3 Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry programs targeting pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (CDK2, CDK4/6, B-Raf, JAK1, Trk, and Lck have all been engaged by this scaffold class) can use the C3-bromo atom as a diversification point for parallel synthesis via Suzuki-Miyaura cross-coupling. The documented AMPK affinity shift induced by 3-bromo substitution provides a quantitative SAR anchor point for rational design [2] [5].

Physicochemical Property Benchmarking in Fragment-Based Drug Design (FBDD)

The compound's computed properties (cLogP 2.32, MW 290.11, TPSA 50.42, 0 RO5 violations) position it as a drug-like fragment-sized molecule suitable for fragment-based screening campaigns. Its placement between the minimal core (MW 211) and the elaborated inhibitor Dorsomorphin (MW 399.5) allows medicinal chemists to benchmark the impact of 3-position substitution on both potency and physicochemical profile during hit-to-lead optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.